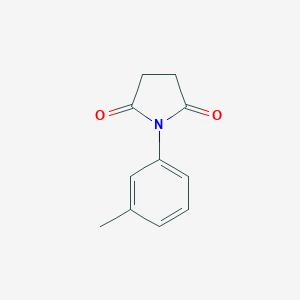
1-(3-Methylphenyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“1-(3-Methylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine-2,5-dione derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones were synthesized and tested for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Corrosion Inhibition
"1-(4-methylphenyl)-1H-pyrrole-2,5-dione" derivatives are effective in inhibiting carbon steel corrosion in hydrochloric acid medium. They act as good corrosion inhibitors, with their efficiency increasing with concentration. These derivatives adsorb onto steel surfaces, following Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
Organic Synthesis
The compound is used in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its application in organic synthesis processes (Cal et al., 2012).
Pharmaceutical Development
In pharmaceutical research, "1-(3-Methylphenyl)pyrrolidine-2,5-dione" derivatives have been used for developing potential anticonvulsant agents. Certain derivatives have shown promising results in acute models of seizures in mice, indicating their potential therapeutic application (Rybka et al., 2017).
Biochemical Evaluation
Some analogs of "this compound" have been evaluated for inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems, important for drug development in endocrinology (Daly et al., 1986).
Metal Complexes
The compound is also used in synthesizing metal complexes, such as cobalt (II), nickel (II), copper (II), and zinc (II) complexes. These complexes are characterized by various physical-chemical techniques, highlighting its utility in inorganic chemistry (Vendan et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, pyrrolidine, indicates that it is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled . The safety information for “1-(3-Methylphenyl)pyrrolidine-2,5-dione” specifically is not available in the retrieved sources.
Propriétés
IUPAC Name |
1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMINSVEMFOPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876324 | |
| Record name | N-(M-TOLYL)SUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93476-51-8 | |
| Record name | N-(M-TOLYL)SUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)

![N-[3-(allyloxy)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B494513.png)
![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)


![[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium](/img/structure/B494521.png)
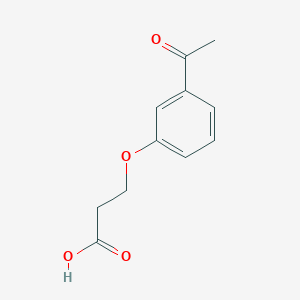
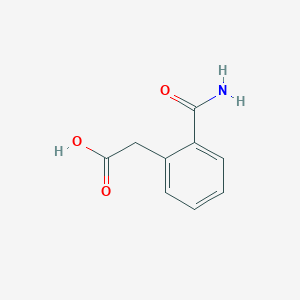
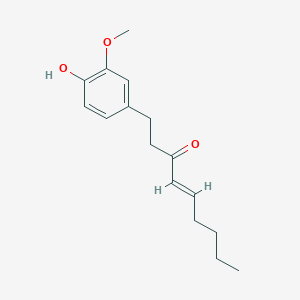
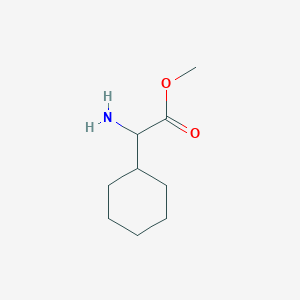
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)
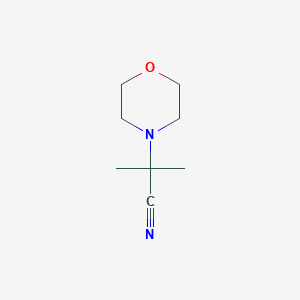
![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
